molecular formula C18H16N4O5 B2919742 N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide CAS No. 2034521-10-1

N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide

Cat. No.: B2919742
CAS No.: 2034521-10-1
M. Wt: 368.349
InChI Key: LKHXQUGEELUEPI-UHFFFAOYSA-N
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Description

This compound features a hybrid heterocyclic scaffold combining a 1,2,4-oxadiazole core, a 5-cyclopropylisoxazole substituent, and a 2,3-dihydrobenzo[b][1,4]dioxine carboxamide moiety. The 1,2,4-oxadiazole ring is a nitrogen-rich heterocycle known for enhancing metabolic stability and binding affinity in medicinal chemistry applications . The dihydrobenzo dioxine fragment introduces a rigid, planar aromatic system, which could facilitate π-π stacking interactions with biological targets.

Properties

IUPAC Name

N-[[3-(5-cyclopropyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl]-2,3-dihydro-1,4-benzodioxine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O5/c23-18(11-2-1-3-13-16(11)25-7-6-24-13)19-9-15-20-17(22-27-15)12-8-14(26-21-12)10-4-5-10/h1-3,8,10H,4-7,9H2,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKHXQUGEELUEPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NO2)C3=NOC(=N3)CNC(=O)C4=C5C(=CC=C4)OCCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Mode of Action

Based on its structural similarity to other compounds, it may bind to its target(s) and modulate their activity, leading to changes in cellular processes. The specific interactions and resulting changes depend on the nature of the target(s), which are yet to be identified.

Biological Activity

N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of herbicidal and pharmacological applications. This article reviews the biological activity of this compound by synthesizing findings from various studies.

Chemical Structure and Properties

The molecular formula for the compound is C₁₃H₁₃N₅O₃. It features a complex structure that includes an isoxazole moiety and a dioxine ring, which are known to contribute to its biological properties.

Herbicidal Activity

Recent studies have indicated that compounds with similar structural features exhibit significant herbicidal activity. For instance, derivatives of 5-cyclopropylisoxazole have been shown to inhibit the growth of various weeds effectively. A study evaluated a series of N-benzyl-5-cyclopropyl-isoxazole-4-carboxamides and found that certain derivatives exhibited up to 100% inhibition of weed growth at specific concentrations .

CompoundTarget SpeciesInhibition Rate (%)Concentration (mg/L)
I-26Portulaca oleracea10010
I-05Echinochloa crusgalliExcellent150 g/ha

These findings suggest that this compound may also exhibit similar herbicidal properties due to its structural similarities to these effective compounds.

Pharmacological Potential

Beyond herbicidal applications, compounds containing isoxazole and oxadiazole rings have been explored for their pharmacological activities. Isoxazole derivatives are known for their anti-inflammatory and analgesic properties. Research indicates that these compounds can modulate various biochemical pathways involved in inflammation and pain response .

Case Studies and Research Findings

  • Isoxaflutole as a Reference Compound : Isoxaflutole, a related isoxazole derivative, has been extensively studied for its herbicidal properties. It operates by inhibiting specific enzyme pathways crucial for plant growth. Research demonstrated that isoxaflutole is rapidly degraded in soils but forms active herbicidal metabolites .
  • Toxicological Assessments : Toxicological studies on similar compounds have highlighted the need for careful evaluation of their environmental impact and safety profiles. Isoxaflutole's acute toxicity assessments suggest that while it is effective as a herbicide, it poses certain risks that must be managed through proper application guidelines .

Comparison with Similar Compounds

Heterocyclic Core Variations

  • 1,2,4-Oxadiazole (Target) vs. 1,3,4-Oxadiazole () : The positional isomerism of the oxadiazole ring impacts electronic distribution and hydrogen-bonding capacity. 1,2,4-Oxadiazoles are less common in drug discovery but offer unique metabolic resistance compared to 1,3,4-oxadiazoles .
  • Isoxazole (Target, ) vs. Thiazole () : Isoxazoles (O/N heteroatoms) exhibit lower electron density than thiazoles (S/N), affecting solubility and target interactions. The cyclopropyl group in the target may enhance membrane permeability over the methyl group in ’s compound .

Substituent Effects

  • Dihydrobenzo Dioxine (Target, ) : This moiety provides rigidity and aromaticity, favoring interactions with hydrophobic protein pockets. ’s compound uses this group as a substituent, while the target integrates it into the carboxamide backbone.
  • Carboxamide Linkers : The target’s carboxamide is directly linked to the oxadiazole methyl group, whereas ’s compound employs a cyclopropane spacer, which could alter conformational flexibility .

Physicochemical Properties

  • Lipophilicity : The cyclopropyl group (target) and methoxy substituents () increase logP values compared to ’s simpler methylisoxazole derivative .

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